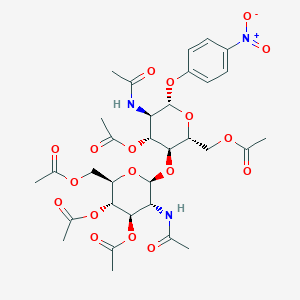
Doxepin-d3 Hydrochloride
Descripción general
Descripción
Synthesis Analysis
Although specific details on the synthesis of Doxepin-d3 Hydrochloride are not available in the papers, the general process involves forming ion association complexes with different reagents. For example, doxepin hydrochloride can form complexes with eosin Y, resulting in spectrofluorimetric methods for its determination in human plasma and formulations (Geogin et al., 2023).
Molecular Structure Analysis
The molecular structure of doxepin hydrochloride has been studied using synchrotron X-ray powder diffraction data and density functional techniques. The compound crystallizes in space group P21/a with discrete hydrogen bonds and additional C–H⋯Cl hydrogen bonds, crucial in determining its solid-state conformation (Hong et al., 2021).
Chemical Reactions and Properties
Doxepin hydrochloride participates in charge transfer complexes with various π – acceptors, showing specific stoichiometry and association constants. This behavior is critical in developing spectrophotometric methods for its quantitative analysis (Rahman et al., 2016).
Physical Properties Analysis
Doxepin hydrochloride's physical properties, such as its absorption and release characteristics, have been studied using adsorption techniques. For instance, its adsorption onto ZIF-8 nanoparticles has been modeled to understand its release in drug delivery systems (Dou et al., 2021).
Chemical Properties Analysis
The chemical properties of doxepin hydrochloride, particularly its interaction with proteins, have been explored. Studies show that doxepin hydrochloride binds to proteins like bovine serum albumin, inducing conformational changes and involving hydrogen bond and hydrophobic forces (Kandagal et al., 2006).
Aplicaciones Científicas De Investigación
1. Treatment of Chronic Primary Insomnia
- Application Summary: Doxepin-d3 Hydrochloride has been used in the treatment of chronic primary insomnia. It has been shown to significantly improve sleep maintenance and early morning awakenings .
- Methods of Application: In a study, adults diagnosed with primary insomnia were randomized to 35 days of nightly treatment with Doxepin 3 mg or 6 mg, or a placebo. Efficacy was assessed using polysomnography (PSG) and patient reports .
- Results: Compared with the placebo, both 3 mg and 6 mg of Doxepin significantly improved wake time after sleep onset (WASO), latency to persistent sleep (LPS), and total sleep time (TST) on various nights. There were no significant next-day residual effects, and there were no spontaneous reports of memory impairment, complex sleep behaviors, anticholinergic effects, weight gain, or increased appetite .
2. Improved Pharmacokinetic and Pharmacodynamic Profile
- Application Summary: Deuterium-reinforced tricyclic antidepressants like Doxepin-d3 Hydrochloride have shown improved pharmacokinetic and pharmacodynamic profiles in animal models .
- Methods of Application: The pharmacokinetic profile and antidepressant behavior of deuterated tricyclic antidepressants were evaluated using the forced swim test (FST) and tail suspension test (TST), using male Wistar rats and male Swiss albino mice, respectively .
- Results: Compared with the nondeuterated parent drugs, deuterated forms showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity. The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .
3. Optical Spectroscopy and Nonlinearity of Doxepin-Loaded Copper Oxide Nanoparticles
- Application Summary: Doxepin-d3 Hydrochloride has been used in the study of optical spectroscopy and nonlinearity of doxepin-loaded copper oxide nanoparticles .
4. Treatment of Neuropsychiatric Disorders
- Application Summary: Deuterated tricyclic antidepressants like Doxepin-d3 Hydrochloride have shown improved pharmacokinetic and pharmacodynamic profiles, which can lead to better bioavailability and overall effectiveness. This makes them potentially better molecules in the treatment of neuropsychiatric disorders .
- Methods of Application: The pharmacokinetic profile and antidepressant behavior of deuterated tricyclic antidepressants were evaluated using the forced swim test (FST) and tail suspension test (TST), using male Wistar rats and male Swiss albino mice, respectively .
- Results: Compared with the nondeuterated parent drugs, deuterated forms showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity. The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .
Safety And Hazards
Doxepin Hydrochloride is toxic and contains a pharmaceutically active ingredient6. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients6. It is a moderate to severe irritant to the skin and eyes6.
Direcciones Futuras
Doxepin is used in the treatment of major depressive disorder, anxiety, insomnia, as well as in the management of skin pruritus7. It is in the tricyclic antidepressant class of medications7. This activity describes the indications, dosing, side effects, and contraindications for doxepin as a valuable agent in treating depression7.
Please note that this information is based on the latest available data and may not be exhaustive or up-to-date. Always consult with a healthcare professional for medical advice.
Propiedades
IUPAC Name |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849542 | |
| Record name | 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxepin-D3 Hydrochloride (cis/trans); 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine hydrochloride | |
CAS RN |
347840-07-7 | |
| Record name | 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347840-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)




![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)



